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A Comparative Guide to SUMO Inhibitors: COH000 vs. ML-792

The Small Ubiquitin-like Modifier (SUMO) pathway is a critical post-translational modification

system that regulates a vast array of cellular processes, including DNA damage repair, cell

cycle progression, and transcriptional regulation.[1] Dysregulation of this pathway is implicated

in numerous diseases, particularly cancer, making it a compelling target for therapeutic

intervention.[2][3] The initiation of SUMOylation is catalyzed by the SUMO-activating enzyme

(SAE or SUMO E1), a heterodimer composed of SAE1 and SAE2 subunits.[4][5]

This guide provides a side-by-side comparison of two prominent, synthetic inhibitors of the

SUMO E1 enzyme: COH000 and ML-792. Both molecules are instrumental tools for

researchers studying the biological roles of SUMOylation and represent distinct classes of

inhibitors with unique mechanisms and potencies.

The SUMOylation Pathway
SUMOylation is a multi-step enzymatic cascade analogous to ubiquitylation.[1] It begins with

the ATP-dependent activation of a SUMO protein by the E1 activating enzyme (SAE). The

activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help

of an E3 ligase, SUMO is covalently attached to a lysine residue on a target protein.[5] This

modification is reversible and is counteracted by SUMO-specific proteases (SENPs).[4]
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Caption: The SUMOylation enzymatic cascade.

Mechanism of Action: COH000
COH000 is a covalent, irreversible, and allosteric inhibitor of the SUMO E1 enzyme.[2][6]

Unlike inhibitors that target the enzyme's active site, COH000 binds to a previously hidden, or

"cryptic," allosteric pocket.[7] This site is located away from the ATP-binding and catalytic sites.

[8] COH000 forms a covalent bond with a specific cysteine residue (Cys30) on the Uba2
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(SAE2) subunit.[7][8] This binding event induces significant conformational changes, locking

the enzyme in an inactive state where the active site is disassembled, thereby preventing

SUMO adenylation.[7] Because it does not compete with ATP or SUMO, its inhibitory action is

distinct from that of active-site inhibitors.[6][8]
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Caption: Allosteric inhibition mechanism of COH000.

Mechanism of Action: ML-792
ML-792 is a potent and selective mechanism-based inhibitor of the SUMO E1 enzyme.[9][10]

Its mechanism is similar to that of pevonedistat, an inhibitor of the related NEDD8-activating

enzyme (NAE).[4] ML-792 acts as an ATP mimic and is processed by the SAE enzyme itself.[4]

[11] In an ATP-dependent reaction catalyzed by SAE, ML-792 forms a covalent adduct with the

SUMO protein.[4][12] This SUMO-inhibitor adduct effectively hijacks the SUMO protein,

preventing its transfer to the E2 enzyme and halting the entire downstream pathway.[5]
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Caption: Mechanism-based inhibition by ML-792.

Quantitative Data Comparison
The primary differences in the profiles of COH000 and ML-792 lie in their potency and

mechanism of action. ML-792 operates in the low nanomolar range, making it significantly more

potent than COH000.[5][13]
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Feature COH000 ML-792

Target SUMO E1 (SAE) SUMO E1 (SAE)

Mechanism Type
Covalent, Allosteric,

Irreversible[2][6]

Mechanism-based, Covalent[4]

[9]

Binding Site
Cryptic allosteric pocket on

Uba2 (SAE2) subunit[7][8]
ATP-binding site[11]

Inhibitory Action
Locks SAE in an inactive

conformation[7]

Forms a covalent adduct with

SUMO protein[4]

IC50 (in vitro)
200 nM (0.2 µM) for

SUMOylation[2][6]

3 nM for SAE/SUMO1; 11 nM

for SAE/SUMO2[4][9][13]

Selectivity
>500-fold for SUMOylation vs.

Ubiquitylation[2][6]

Highly selective vs. NAE (>32

µM) and UAE (>100 µM)[4][13]

Experimental Protocols
IC50 Determination via In Vitro SUMOylation Assay
The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency.[14] It

can be determined by measuring the activity of the SAE enzyme across a range of inhibitor

concentrations.

Objective: To determine the concentration of COH000 or ML-792 required to inhibit 50% of SAE

enzymatic activity.

Materials:

Recombinant human SAE1/SAE2 enzyme

Recombinant human SUMO1 or SUMO2 protein

Recombinant human Ubc9 (E2) enzyme

ATP solution
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Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

COH000 and ML-792 stock solutions (in DMSO)

Detection reagent (e.g., anti-SUMO antibody for Western blot, or fluorescently-labeled

SUMO)

96-well plates

Workflow:
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Start

Prepare serial dilutions
of inhibitor (COH000 or ML-792)

in assay buffer.

In a 96-well plate, combine:
- SAE1/SAE2 (E1)

- SUMO1/2
- Ubc9 (E2)

- Diluted inhibitor or DMSO (vehicle control)

Pre-incubate mixture
(e.g., 15 min at room temp)
to allow inhibitor binding.

Initiate reaction by adding ATP.

Incubate at 37°C for a
defined period (e.g., 30 min).

Stop reaction
(e.g., add SDS-PAGE sample buffer).

Detect formation of Ubc9~SUMO thioester
(product) via Western Blot or fluorescence.

Quantify band/signal intensity for
each inhibitor concentration.

Plot % inhibition vs. log[inhibitor].
Fit a dose-response curve.

Determine IC50 value.

Click to download full resolution via product page

Caption: Workflow for IC50 determination.
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Procedure:

Preparation: Prepare serial dilutions of COH000 or ML-792 in assay buffer. A typical starting

concentration might be 100 µM, diluted down in 10 steps. Prepare a vehicle control using

DMSO.

Reaction Setup: In each well of a 96-well plate, add the SAE enzyme, SUMO protein, Ubc9,

and the serially diluted inhibitor or vehicle control.

Pre-incubation: Allow the plate to incubate for a short period to permit the inhibitor to bind to

the enzyme.

Initiation: Start the enzymatic reaction by adding a solution of ATP to each well.

Reaction Incubation: Incubate the plate at 37°C to allow the SUMOylation cascade to

proceed.

Termination: Stop the reaction. For Western blot analysis, this is typically done by adding

SDS-PAGE loading buffer.

Detection: Analyze the reaction products. A common method is to use Western blotting with

an antibody against SUMO to detect the amount of Ubc9-SUMO thioester formed.

Analysis: Quantify the signal for the Ubc9-SUMO product in each lane/well. Calculate the

percentage of inhibition for each inhibitor concentration relative to the vehicle control.

IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

[15]

Target Engagement via Cellular Thermal Shift Assay
(CETSA)
CETSA is a powerful method to verify that a compound engages its target within a cellular

context. The principle is that ligand binding stabilizes the target protein, increasing its

resistance to thermal denaturation.[16][17]
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Objective: To confirm that COH000 and ML-792 bind to and stabilize the SAE enzyme in intact

cells.

Materials:

Cultured cells (e.g., HCT116)

COH000 and ML-792

DMSO (vehicle control)

Phosphate-buffered saline (PBS) with protease inhibitors

Cell scrapers

PCR tubes or similar small-volume tubes

Thermal cycler or heating blocks

Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)

Centrifuge

Equipment for protein detection (SDS-PAGE and Western blot materials)

Antibody against SAE2 subunit

Workflow:
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Start

Treat cultured cells with:
1. Vehicle (DMSO)

2. Inhibitor (COH000 or ML-792)

Harvest and wash cells.
Resuspend in PBS.

Aliquot cell suspension from
each treatment group into PCR tubes.

Heat aliquots across a temperature
gradient (e.g., 45°C to 69°C) for 3-5 min.

Lyse cells via freeze-thaw cycles.

Centrifuge samples to pellet
precipitated/aggregated proteins.

Collect the supernatant
(soluble protein fraction).

Analyze soluble fraction for SAE2 protein
levels via Western Blot.

Plot % soluble SAE2 vs. temperature
for both vehicle and inhibitor treatments.

Observe thermal shift indicating
target engagement.

Click to download full resolution via product page

Caption: CETSA workflow for target engagement.
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Procedure:

Cell Treatment: Culture cells to confluency. Treat one set of cells with the inhibitor (e.g., 1 µM

COH000 or 50 nM ML-792) and another with DMSO for a set time (e.g., 1-4 hours).

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease

inhibitors.

Heating: Aliquot the cell suspensions from both the inhibitor-treated and vehicle-treated

groups into separate PCR tubes. Heat these tubes across a range of temperatures (e.g.,

from 45°C to 69°C in 3°C increments) for 3-5 minutes, leaving one aliquot from each group

at room temperature as a control.[16]

Lysis: Lyse the cells to release intracellular proteins. This is often done by repeated freeze-

thaw cycles.

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-

denatured, aggregated proteins.

Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured

proteins. Analyze the amount of the SAE2 subunit remaining in the soluble fraction for each

temperature point using Western blotting.

Result Interpretation: Plot the amount of soluble SAE2 (relative to the unheated control)

against temperature for both the vehicle- and inhibitor-treated samples. A shift of the melting

curve to higher temperatures for the inhibitor-treated sample indicates that the compound

bound to and stabilized the SAE enzyme, confirming target engagement.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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